molecular formula C12H16N2 B014033 2-[1-(Dimethylamino)ethyl]indole CAS No. 96286-10-1

2-[1-(Dimethylamino)ethyl]indole

Cat. No. B014033
CAS RN: 96286-10-1
M. Wt: 188.27 g/mol
InChI Key: WKERBSNOJYDPHI-UHFFFAOYSA-N
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Description

“2-[1-(Dimethylamino)ethyl]indole” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are significant scaffolds in the discovery of new drugs . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives has been demonstrated by utilizing commercially available starting materials . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

The molecular structure of “2-[1-(Dimethylamino)ethyl]indole” is C12H16N2 . Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Safety And Hazards

The safety data sheet for indole, a related compound, suggests that it is harmful if swallowed, toxic in contact with skin, may cause an allergic skin reaction, and causes serious eye damage . It is recommended to avoid food, drug, pesticide or biocidal product use .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The versatility of heterocycles has been known from the century since their direct involvement in natural products . Therefore, the development of new efficient bioactive molecules with diverse pharmacological properties, such as antimicrobial, antiviral, anticancer, anti-inflammatory, inhibitors, and antioxidant, is a promising area of research .

properties

IUPAC Name

1-(1H-indol-2-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9(14(2)3)12-8-10-6-4-5-7-11(10)13-12/h4-9,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKERBSNOJYDPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2N1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400064
Record name 2-[1-(DIMETHYLAMINO)ETHYL]INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Dimethylamino)ethyl]indole

CAS RN

96286-10-1
Record name 2-[1-(DIMETHYLAMINO)ETHYL]INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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